6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C24H21N3O5S3 and its molecular weight is 527.63. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles and benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole and benzothiazole derivatives often involves interactions with biological targets, leading to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit COX-2, a key enzyme involved in inflammation .
Biochemical pathways
Thiazole and benzothiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, and neuroprotective effects .
Pharmacokinetics
The ADME properties of thiazole and benzothiazole derivatives can vary widely depending on their structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazole and benzothiazole derivatives can include changes in enzyme activity, modulation of signaling pathways, and alterations in cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and benzothiazole derivatives .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S3/c1-3-32-24(30)27-11-10-13-18(12-27)35-22(19(13)23(29)31-2)26-20(28)16-8-9-17(33-16)21-25-14-6-4-5-7-15(14)34-21/h4-9H,3,10-12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFUCISRSASQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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